molecular formula C10H8N4S B3836332 2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B3836332
M. Wt: 216.26 g/mol
InChI Key: NDKFTLUHUKENMG-UHFFFAOYSA-N
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Description

2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure.

Preparation Methods

The synthesis of 2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols . These methods are favored for their efficiency and the ability to introduce various functional groups into the pyridine ring.

Chemical Reactions Analysis

2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include diethylamine as a catalyst for the condensation reactions and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

2-amino-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-2-3-15-10-8(6-12)4-7(5-11)9(13)14-10/h2,4H,1,3H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKFTLUHUKENMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile
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2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile
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Reactant of Route 5
2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile
Reactant of Route 6
2-Amino-6-(prop-2-en-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

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